2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde
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Overview
Description
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide to produce 2,4-bis(benzyloxy)benzaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carboxylic acid, while reduction would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-methanol.
Scientific Research Applications
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(benzyloxy)-6-chloro-5-ethylnicotinate
- 2,4-Bis(benzyloxy)benzaldehyde
- 2,4-Bis(benzyloxy)-5-arylpyrimidines
Uniqueness
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
CAS No. |
920744-21-4 |
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Molecular Formula |
C26H20ClNO3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-chloro-5-phenyl-2,4-bis(phenylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C26H20ClNO3/c27-25-23(21-14-8-3-9-15-21)24(30-17-19-10-4-1-5-11-19)22(16-29)26(28-25)31-18-20-12-6-2-7-13-20/h1-16H,17-18H2 |
InChI Key |
YYVPCVFCWGUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC(=C2C3=CC=CC=C3)Cl)OCC4=CC=CC=C4)C=O |
Origin of Product |
United States |
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